molecular formula C9H12N2O2 B2903802 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester CAS No. 108169-16-0

2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester

Cat. No.: B2903802
CAS No.: 108169-16-0
M. Wt: 180.207
InChI Key: DEGFKAXBDDVIMI-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester is a heterocyclic organic compound It is characterized by a pyrimidine ring substituted with three methyl groups at positions 2, 4, and 6, and a carboxylic acid methyl ester group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the ester group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products Formed

    Oxidation: 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid.

    Reduction: 2,4,6-Trimethyl-pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyrimidine: Lacks the carboxylic acid methyl ester group, making it less reactive in certain chemical reactions.

    2,4,6-Trimethyl-pyrimidine-5-carboxylic acid: The free carboxylic acid group can participate in different reactions compared to the ester.

    2,4-Dimethyl-pyrimidine-5-carboxylic acid methyl ester: Lacks one methyl group, which can affect its chemical properties and reactivity.

Uniqueness

2,4,6-Trimethyl-pyrimidine-5-carboxylic acid methyl ester is unique due to the presence of three methyl groups and a carboxylic acid methyl ester group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 2,4,6-trimethylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-8(9(12)13-4)6(2)11-7(3)10-5/h1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGFKAXBDDVIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-acetyl-3-methoxy-2-butenoate (34.4 g, 0.2 mole), acetamidine hydrochloride (22.7 g), acetone (136 ml) and methyl alcohol (100 ml) were charged into a 1 L 3-necked, flask (fitted with addition funnel, condenser, agitator and nitrogen inlet). The reaction was blanketed with nitrogen, the agitator started and the batch cooled to between −5 and 0° C. While the batch was cooling, a solution of potassium t-butoxide was prepared (27 g in THF, 100 ml) under nitrogen. When the batch reached the correct temperature, the potassium t-butoxide solution was slowly charged, keeping the temperature below 5° C. The batch was allowed to warm to about 25° C. The reaction was complete after about 1.5 hours. Concentrated hydrochloric acid was charged dropwise to bring the pH to 7. The batch was concentrated under vacuum until no more volatiles were collected. Methyl t-butylether (140 ml) and water (85 ml) were charged. The batch was agitated for 10 minutes and the layers were then separated. The organic layer was concentrated under vacuum to afford a solid residue of methyl 2,4,6-trimethylpyrimidine-5-carboxylate, 35.8 g. The product was purified by crystallizing from methanol. m. p. 61–62° C., 1H NMR (CDCl3): δ2.44 (6H, s, CH3), δ2.61 (3H, s, CH3), δ3.88 (3H, s, OCH3). 13H CMR (CDCl3): δ168.57, δ168.00, δ164.83, δ123.71, δ52.87, δ26.38, δ23.26. HR-MS; Calculated for C9H13N2O2, m/z=181.0977. Found 181.0972.
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